molecular formula C9H11NO3 B3113882 Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate CAS No. 1986455-23-5

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate

Cat. No.: B3113882
CAS No.: 1986455-23-5
M. Wt: 181.19
InChI Key: MMJVAKFTVVNTHR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is an organic compound that features a pyridine ring attached to a propanoate moiety with a keto group

Scientific Research Applications

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents. It can be investigated for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate typically involves the reaction of pyridine with a suitable ester and a keto compound. One common method involves the use of pyridine-1-oxide, which reacts with methyl acetoacetate under acidic conditions to yield the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism by which Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The keto group and pyridine ring play crucial roles in these interactions, facilitating binding to active sites or influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(pyridin-1(2H)-yl)propanoate is unique due to the position of the pyridine ring and the presence of the keto group. This specific arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, the compound may exhibit different binding affinities and reactivity profiles, making it valuable for targeted research applications.

Properties

IUPAC Name

methyl 3-oxo-3-(2H-pyridin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)7-8(11)10-5-3-2-4-6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVAKFTVVNTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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